(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione
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Overview
Description
(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a hydroxyphenylmethylidene group, and a tetrahydrofuran-2-ylmethyl group attached to a pyrrolidine-2,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through a cyclization reaction involving appropriate dione precursors.
Introduction of the Bromophenyl Group: This step may involve a bromination reaction using reagents such as bromine or N-bromosuccinimide (NBS).
Attachment of the Hydroxyphenylmethylidene Group: This can be done through a condensation reaction with a hydroxybenzaldehyde derivative.
Incorporation of the Tetrahydrofuran-2-ylmethyl Group: This step may involve a nucleophilic substitution reaction using a tetrahydrofuran derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenylmethylidene group, forming quinone derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidine-2,3-dione core, potentially forming alcohol derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could allow it to act as a ligand in binding studies.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. For example, its ability to undergo oxidation and reduction reactions might make it a candidate for redox-based therapies.
Industry
In industrial applications, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of (4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione would depend on its specific application. Generally, it may interact with molecular targets through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with Receptors: Acting as an agonist or antagonist.
Modulating Redox Reactions: Participating in redox cycles that affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler ester with a keto-enol tautomerism, used in various organic syntheses.
1-(4-Fluorophenyl)piperazine: A compound with a fluorophenyl group, used in medicinal chemistry.
Ketoprofen Related Compound F: A compound related to the nonsteroidal anti-inflammatory drug ketoprofen.
Uniqueness
(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications across multiple fields. Its structural complexity distinguishes it from simpler analogs and provides opportunities for novel research and development.
Properties
Molecular Formula |
C22H20BrNO4 |
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Molecular Weight |
442.3 g/mol |
IUPAC Name |
(4E)-5-(4-bromophenyl)-4-[hydroxy(phenyl)methylidene]-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H20BrNO4/c23-16-10-8-14(9-11-16)19-18(20(25)15-5-2-1-3-6-15)21(26)22(27)24(19)13-17-7-4-12-28-17/h1-3,5-6,8-11,17,19,25H,4,7,12-13H2/b20-18+ |
InChI Key |
JQTKQDOGNHXBPQ-CZIZESTLSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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